3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile
Description
Overview of the Chemical Compound in Modern Medicinal Chemistry Research
The chemical compound, formally named 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile, is a heterocyclic molecule characterized by the fusion of two critical chemical moieties: a 2-amino-1,3-thiazole ring and a benzonitrile (B105546) group, connected by a methylene (B1212753) (-CH2-) linker. uni.lu Its structure represents a deliberate synthetic strategy prevalent in modern medicinal chemistry, where well-established pharmacophores are combined to generate novel chemical entities with potential therapeutic applications.
While extensive research focusing exclusively on this compound is not widely documented in public literature, its design is of significant interest. The molecule serves as a quintessential example of a compound likely utilized as a building block for more complex drug candidates or as a member of a compound library for high-throughput screening. Its value in research lies in its potential to interact with a variety of biological targets, an attribute inferred from the known activities of its constituent scaffolds. The investigation of such molecules is crucial for mapping out structure-activity relationships (SAR), where variations of the core structure help in identifying key features for potency and selectivity. nih.gov
Strategic Importance of the 2-Amino-1,3-thiazole and Benzonitrile Scaffolds in Drug Discovery and Development
The scientific interest in this compound stems directly from the proven importance of its two core components in pharmaceutical development.
The 2-amino-1,3-thiazole moiety is widely regarded as a "privileged structure" in medicinal chemistry. researchgate.net This designation is due to its recurring presence in molecules that exhibit a wide array of biological activities. researchgate.netnih.gov The 2-aminothiazole (B372263) scaffold is a cornerstone for the synthesis of compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties. nih.govmdpi.comktu.edu Its versatility and favorable drug-like properties have led to its incorporation into several clinically successful drugs. For instance, it forms the core of the anticancer drugs Dasatinib and Alpelisib, highlighting its role in modern oncology. nih.govnih.gov
Similarly, the benzonitrile scaffold, characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring, is a crucial functional group in drug design. The nitrile group's unique electronic properties and metabolic stability have made it an increasingly common feature in FDA-approved pharmaceuticals. derpharmachemica.com It often serves as a bioisostere for other functional groups, such as carbonyls or halogens, and can enhance a molecule's binding affinity to target proteins. Furthermore, the incorporation of a benzonitrile moiety can improve a compound's pharmacokinetic profile, including its solubility and metabolic resistance. googleapis.comgoogle.com
The combination of these two powerful scaffolds in a single molecule underscores a rational approach to drug design aimed at creating potent and selective therapeutic agents.
Historical Development and Initial Academic Significance of the Chemical Compound's Structural Class
The structural class to which this compound belongs has deep roots in the history of organic and medicinal chemistry. The 2-aminothiazole nucleus has long been recognized as a valuable precursor for the synthesis of a wide range of biologically active molecules. researchgate.net Historically, these compounds were foundational in the development of early sulfur drugs, biocides, and fungicides. researchgate.net
A pivotal moment in the history of this chemical class was the development of the Hantzsch thiazole (B1198619) synthesis in 1887. This classic condensation reaction, which typically involves reacting α-haloketones with thioureas, provided a versatile and efficient route to the 2-aminothiazole core and remains a widely used method today. nih.govresearchgate.net
The initial academic significance of 2-aminothiazole derivatives surged as researchers began to uncover their vast pharmacological potential beyond their initial applications. The discovery that modifying the core 2-aminothiazole structure could yield compounds with a broad spectrum of activities—from anticancer to antimicrobial—sparked widespread interest in the medicinal chemistry community. nih.govnih.gov This led to decades of research and the creation of extensive libraries of 2-aminothiazole derivatives, solidifying the scaffold's status as a staple in drug discovery programs. mdpi.com
Data Tables
Table 1: Examples of Marketed Drugs Containing the 2-Aminothiazole or Benzonitrile Scaffold
| Drug Name | Scaffold | Therapeutic Area |
| Dasatinib | 2-Aminothiazole | Oncology (Leukemia) |
| Alpelisib | 2-Aminothiazole | Oncology (Breast Cancer) |
| Famotidine | 2-Aminothiazole | Gastroenterology (Acid Reducer) |
| Meloxicam | 2-Aminothiazole | Anti-inflammatory (NSAID) |
| Cefdinir | 2-Aminothiazole | Antibiotic (Cephalosporin) |
| Letrozole | Benzonitrile | Oncology (Breast Cancer) |
| Vildagliptin | Benzonitrile | Diabetology (DPP-4 Inhibitor) |
| Riluzole | Benzothiazole | Neurology (ALS Treatment) |
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-6-9-3-1-2-8(4-9)5-10-7-14-11(13)15-10/h1-4,7H,5H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNZXODPOJPEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC2=CN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Retrosynthetic Analysis of the Chemical Compound
A logical retrosynthetic analysis of 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile suggests key disconnections to identify plausible starting materials. The primary disconnection is at the C-C bond between the thiazole (B1198619) C5-position and the benzylic methylene (B1212753) group. This leads to a 5-halomethyl-2-amino-1,3-thiazole intermediate and a benzonitrile-derived organometallic reagent, or more practically, a 2-amino-1,3-thiazole nucleophile and a 3-(halomethyl)benzonitrile electrophile.
A more convergent approach arises from disconnecting the thiazole ring itself. This reveals two key building blocks: a thiourea (B124793) component, which provides the N-C-N and sulfur atoms of the 2-amino-thiazole ring, and a functionalized three-carbon chain derived from the benzonitrile (B105546) portion. Specifically, an α-haloketone such as 1-halo-3-(3-cyanophenyl)propan-2-one would be a suitable precursor to react with thiourea in a Hantzsch-type synthesis. This retrosynthetic pathway simplifies the synthesis into the assembly of two readily accessible fragments.
Classical and Contemporary Synthetic Routes to the 2-Amino-1,3-thiazole Moiety
The 2-amino-1,3-thiazole is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. nih.gov These range from the classical Hantzsch synthesis to more modern cyclization strategies.
Hantzsch Thiazole Synthesis and its Variants
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most widely used and reliable methods for constructing the thiazole ring. synarchive.commdpi.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comyoutube.com For the synthesis of 2-aminothiazoles, thiourea is used as the thioamide component. mdpi.comchemhelpasap.com
The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. youtube.comchemhelpasap.com This is followed by an intramolecular cyclization where one of the nitrogen atoms of the thiourea intermediate attacks the ketone carbonyl. A subsequent dehydration step then leads to the formation of the aromatic 2-aminothiazole (B372263) ring. youtube.com The reaction is typically high-yielding and can be performed in various polar solvents like methanol (B129727) or ethanol. chemhelpasap.com
Table 1: Variants of the Hantzsch Thiazole Synthesis
| Variant | Description | Reagents | Advantages |
|---|---|---|---|
| One-Pot Synthesis | In situ α-halogenation of a ketone followed by reaction with thiourea. | Ketone, Halogenating Agent (e.g., NBS, TCCA), Thiourea | Time and cost-effective, avoids isolation of lachrymatory α-haloketones. rsc.org |
| Microwave-Assisted | Utilizes microwave irradiation to accelerate the reaction. | α-haloketone, Thiourea | Reduced reaction times, often improved yields. |
| Catalyst-Assisted | Employs catalysts like silica-supported tungstosilisic acid to promote the reaction. | α-haloketone, Thiourea, Aldehyde (for multicomponent) | Environmentally benign, catalyst can be reusable. mdpi.com |
| Solvent-Free | The reaction is carried out without a solvent, often with heating. | α-haloketone, Thiourea | Eco-friendly, simple workup. organic-chemistry.org |
These variants have been developed to improve yields, shorten reaction times, and enhance the environmental friendliness of the synthesis. mdpi.comrsc.orgorganic-chemistry.org For instance, one-pot modifications that generate the α-haloketone in situ from a ketone and a halogen source like N-bromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA) are popular as they avoid handling the often unstable and lachrymatory α-haloketone intermediates. rsc.org
Alternative Cyclization Strategies for 2-Aminothiazoles
While the Hantzsch synthesis is dominant, several other strategies for forming the 2-aminothiazole ring have been reported. These alternatives can offer different substrate scopes or milder reaction conditions.
One notable method involves the reaction of α-diazoketones with thiourea in the presence of a catalyst or a suitable medium like PEG-400. bepls.com Another approach utilizes the cyclization of thiourea with propargyl halides. Furthermore, multicomponent reactions have gained traction; for example, a reaction between an enaminone, cyanamide, and elemental sulfur can afford 2-amino-5-acylthiazoles. organic-chemistry.org The conversion of pre-existing thiazoline (B8809763) derivatives to thiazoles through dehydrogenation using reagents like manganese dioxide is also a viable, though less direct, route. derpharmachemica.com These methods provide valuable alternatives, particularly when the required α-haloketone for a Hantzsch synthesis is not readily accessible.
Synthetic Approaches to the Benzonitrile Substructure and Linkage
The this compound molecule requires the synthesis of a benzonitrile moiety functionalized with a methylene linker. The key electrophilic precursors for this are 3-(bromomethyl)benzonitrile (B105621) or 3-(chloromethyl)benzonitrile. pharmaffiliates.comsigmaaldrich.com
These precursors are typically synthesized from 3-methylbenzonitrile (B1361078) (m-tolunitrile) via a free-radical halogenation of the benzylic methyl group. This reaction is commonly initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) and uses a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a non-polar solvent like carbon tetrachloride. rsc.org
Table 2: Key Benzonitrile Precursors
| Compound Name | CAS Number | Molecular Formula | Use in Synthesis |
|---|---|---|---|
| 3-(Bromomethyl)benzonitrile | 28188-41-2 | C₈H₆BrN | Electrophile for alkylation. sigmaaldrich.com |
Once the 3-(halomethyl)benzonitrile is prepared, it can be linked to the 2-aminothiazole core. This is typically achieved through an alkylation reaction. If the 2-aminothiazole ring is substituted at the C4 position but unsubstituted at C5, the C5 carbon can be deprotonated with a suitable base to form a nucleophile, which then attacks the benzylic carbon of the 3-(halomethyl)benzonitrile, displacing the halide and forming the required C-C bond.
Convergent and Divergent Synthetic Strategies for the Chemical Compound
The synthesis of this compound and its analogs can be approached using either convergent or divergent strategies.
A convergent synthesis involves preparing the main structural fragments of the molecule separately before combining them in the final stages. For the target compound, a convergent approach would involve:
Synthesis of a suitable 2-amino-1,3-thiazole derivative (e.g., 2-amino-4-methylthiazole).
Independent synthesis of 3-(bromomethyl)benzonitrile.
Coupling of these two fragments, for example, via a C-alkylation reaction.
A divergent synthesis begins with a common core structure that is subsequently modified in various ways to produce a library of related compounds. organic-chemistry.org Starting with a pre-formed 2-aminothiazole core, one could:
Introduce a variety of substituted benzyl (B1604629) halides at the C5 position to generate a range of benzonitrile and other aryl analogs.
Alternatively, starting with a compound like ethyl 2-aminothiazole-5-carboxylate, the ester could be reduced to a hydroxymethyl group, converted to a halomethyl group, and then coupled with various aryl organometallics or cyanide sources.
The 2-amino group itself can also serve as a point of divergence for further derivatization. nih.gov
This approach is particularly useful for generating a library of analogs for structure-activity relationship (SAR) studies.
Post-Synthetic Modifications and Derivatization Strategies for Analog Generation
Once the core structure of this compound is assembled, numerous post-synthetic modifications can be performed to generate a diverse range of analogs. The 2-amino group is a primary site for such derivatization. nih.govnih.gov
Common modifications include:
Acylation: The amino group can be readily acylated with various acyl chlorides or carboxylic acids (using coupling agents) to form amides. nih.govmdpi.com This allows for the introduction of a wide array of functional groups.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. excli.de
Urea (B33335)/Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to substituted ureas and thioureas, respectively. nih.gov
Alkylation/Arylation: The amino group can undergo N-alkylation or N-arylation, although regioselectivity can be a challenge with the endocyclic ring nitrogen. nih.gov
Schiff Base Formation: Condensation with aldehydes produces imines (Schiff bases), which can be further reduced to secondary amines. nih.gov
Additionally, if the thiazole ring contains other functional groups, these can also be modified. For example, a substituent at the C4 position could be altered, or electrophilic aromatic substitution could be attempted on the benzonitrile ring, though the cyano group is deactivating. These strategies allow for the systematic exploration of the chemical space around the parent compound to optimize its properties. nih.govnih.gov
Modification of the 2-Amino Group
The 2-amino group on the thiazole ring is a primary site for derivatization, offering a straightforward handle to introduce a wide variety of functional groups. Common modifications include acylation, sulfonylation, and alkylation, which can significantly alter the molecule's physicochemical properties.
Acylation: The reaction of the 2-amino group with acyl halides or carboxylic acids (often activated with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, or EDCI) yields the corresponding amides. This modification is widely employed to introduce diverse substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties. For instance, acylation with various acyl halides in dry pyridine (B92270) has been shown to produce amide derivatives in high yields. The use of a Boc-protected 2-aminothiazole intermediate can facilitate clean acylation, followed by a mild deprotection step to yield the desired N-acyl product, thereby avoiding potential side reactions like bis-acylation.
Sulfonylation: The nucleophilic 2-amino group can react with sulfonyl chlorides, typically in the presence of a base, to form sulfonamides. A series of 2-aminothiazole sulfonamides have been synthesized by reacting 2-aminothiazole with various benzenesulfonyl chlorides in the presence of sodium carbonate, yielding products that can be purified by recrystallization or column chromatography. This functionalization introduces a sulfonyl group, which can act as a hydrogen bond acceptor and influence the molecule's binding properties.
Alkylation and Reductive Amination: Direct N-alkylation of the 2-amino group can be challenging as it may lead to a mixture of mono- and di-alkylated products, as well as potential N-alkylation on the thiazole ring nitrogen. However, reductive amination provides a more controlled method for introducing alkyl groups. This two-step, one-pot process involves the formation of an imine intermediate by reacting the 2-aminothiazole with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method allows for the controlled synthesis of secondary and tertiary amines.
Table 1: Summary of Modifications at the 2-Amino Group Click on the headers to sort the table.
| Modification Type | Reagents | Product Functional Group | Key Features |
|---|---|---|---|
| Acylation | Acyl halides, Carboxylic acids + Coupling agents (e.g., EDCI) | Amide | Introduces a wide variety of substituents; can be controlled using protecting groups. |
| Sulfonylation | Sulfonyl chlorides + Base (e.g., Na₂CO₃) | Sulfonamide | Adds a hydrogen bond accepting moiety. |
| Alkylation | Alkyl halides | Secondary/Tertiary Amine | Can lead to multiple products; reaction conditions are crucial. |
| Reductive Amination | Aldehyde/Ketone + Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Controlled, one-pot synthesis of N-alkyl derivatives. |
Functionalization of the Benzonitrile Ring
The benzonitrile ring is another key area for structural modification. Its reactivity is governed by the electron-withdrawing and meta-directing nature of the nitrile group. Functionalization can be achieved through electrophilic aromatic substitution, nucleophilic aromatic substitution under specific conditions, and modern cross-coupling reactions.
Electrophilic Aromatic Substitution (EAS): Due to the deactivating effect of the nitrile group, EAS reactions on the benzonitrile ring require harsh conditions. When substitution does occur, it is directed to the meta position relative to the nitrile. Common EAS reactions include:
Nitration: Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce a nitro group (-NO₂) at the meta position.
Halogenation: The introduction of a halogen (e.g., -Br, -Cl) can be achieved using the halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃.
Nucleophilic Aromatic Substitution (SNAr): Generally, aromatic rings are resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups, like the nitrile group, can activate the ring for SNAr, particularly if a good leaving group (like a halogen) is present on the ring. The electron-withdrawing group stabilizes the negative charge in the Meisenheimer complex intermediate, which is formed during the reaction. For SNAr to be effective, the leaving group is typically positioned ortho or para to the activating group.
Palladium-Catalyzed Cross-Coupling Reactions: A more versatile approach for functionalizing the benzonitrile ring involves palladium-catalyzed cross-coupling reactions. If a halogen atom is first introduced onto the ring (e.g., via EAS), it can serve as a handle for various coupling reactions:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters can form new carbon-carbon bonds, allowing the introduction of aryl or vinyl groups.
Sonogashira Coupling: This reaction with terminal alkynes introduces alkynyl substituents.
Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds, introducing new amino groups.
Table 2: Potential Functionalization of the Benzonitrile Ring Click on the headers to sort the table.
| Reaction Type | Typical Reagents | Substituent Introduced | Position of Substitution |
|---|---|---|---|
| Nitration (EAS) | HNO₃, H₂SO₄ | Nitro (-NO₂) | Meta |
| Halogenation (EAS) | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halogen (-Br, -Cl) | Meta |
| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Aryl/Vinyl | Position of pre-installed halogen |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | Alkynyl | Position of pre-installed halogen |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino (-NR₂ ) | Position of pre-installed halogen |
Structural Variations of the Methylene Linker
The methylene (-CH₂-) bridge connecting the thiazole and benzonitrile rings acts as a flexible linker. Its length and nature can be modified to alter the spatial orientation of the two ring systems, which can impact biological activity.
Homologation: The methylene linker can be extended by one or more carbon atoms to create ethylene (B1197577) (-CH₂CH₂-) or longer alkane chains. This increases the distance and rotational freedom between the aromatic moieties. The length of a linker is a critical parameter, and an optimal length is often required for ideal interaction with a biological target.
Replacement with Heteroatoms or Functional Groups: The methylene group can be replaced with other functionalities to introduce different properties. For example, replacing the -CH₂- with an amide (-C(O)NH-) or ether (-O-) linkage introduces hydrogen bonding capabilities and alters the linker's rigidity and polarity. In drug design, replacing a flexible linker with a more rigid one, or vice versa, is a common strategy to optimize binding affinity. For instance, replacing an amide linker with a methylene unit has been shown to increase conformational flexibility and improve potency in certain contexts.
Table 3: Potential Structural Variations of the Methylene Linker Click on the headers to sort the table.
| Variation Type | Example Linker | Potential Impact |
|---|---|---|
| Homologation | -CH₂CH₂- (Ethylene) | Increases distance and flexibility between rings. |
| Replacement | -C(O)NH- (Amide) | Increases rigidity, introduces H-bond donor/acceptor sites. |
| Replacement | -O- (Ether) | Introduces polarity and flexibility. |
| Replacement | -S- (Thioether) | Alters angle and electronics compared to ether. |
Green Chemistry Approaches in the Synthesis of Related Thiazole Derivatives
The synthesis of the core 2-aminothiazole ring, traditionally achieved via the Hantzsch reaction between α-haloketones and thiourea, is the subject of modern synthetic efforts aimed at improving environmental friendliness. Green chemistry principles are being applied to reduce the use of hazardous reagents and solvents and to improve energy efficiency.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of thiazole synthesis, often leading to higher yields in shorter reaction times compared to conventional heating. This technique reduces energy consumption and can often be performed under solvent-free conditions, further enhancing its green credentials.
Ultrasound-Promoted Synthesis: Sonication is another energy-efficient method used to promote the synthesis of thiazole derivatives. The acoustic cavitation generated by ultrasound can enhance mass transfer and accelerate reaction rates, providing an alternative to traditional heating methods.
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives is a key aspect of green chemistry. The synthesis of 2-aminothiazoles has been successfully carried out in greener media such as water, ethanol, or polyethylene (B3416737) glycol (PEG).
Table 4: Green Chemistry Approaches for Thiazole Synthesis Click on the headers to sort the table.
| Approach | Description | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Faster reactions, higher yields, reduced energy use, often solvent-free. |
| Ultrasound-Promoted Synthesis | Application of ultrasonic waves to the reaction mixture. | Enhanced reaction rates, energy efficiency. |
| Green Solvents | Employing solvents like water, ethanol, or PEG. | Reduced toxicity and environmental impact. |
| Multicomponent Reactions (MCRs) | One-pot reaction with three or more starting materials. | High atom economy, reduced waste, operational simplicity. |
Structure Activity Relationship Sar Studies
Exploration of Key Pharmacophoric Features within the Chemical Compound
The molecular architecture of 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile presents several key pharmacophoric features that are crucial for its biological interactions. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the primary features are the 2-amino-1,3-thiazole ring, the 3-benzonitrile group, and the methylene (B1212753) bridge that connects them.
The 2-aminothiazole (B372263) scaffold is widely regarded as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets. researchgate.netacs.orgwjrr.org The amino group at the 2-position is a key functional group, serving as a hydrogen bond donor, which can form crucial interactions with target proteins. researchgate.net Furthermore, the nitrogen atom within the thiazole (B1198619) ring can act as a hydrogen bond acceptor, enhancing the molecule's affinity for target sites, such as the ATP binding pocket of kinases. researchgate.net
The benzonitrile (B105546) moiety contributes to the compound's profile through its aromaticity and the electronic properties of the nitrile group. The benzene (B151609) ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a protein's binding site. nih.gov The nitrile group (C≡N) is a strong electron-withdrawing group and a weak hydrogen bond acceptor, influencing the electronic distribution of the phenyl ring and providing an additional point of interaction.
Finally, the methylene linker (-CH₂) provides rotational flexibility, allowing the thiazole and benzonitrile rings to adopt an optimal spatial orientation within the binding pocket of a biological target. This conformational freedom is essential for achieving a low-energy binding conformation and maximizing intermolecular interactions.
Positional and Substituent Effects on Biological Activity of Thiazole and Benzonitrile Analogs
The biological activity of compounds based on the 2-aminothiazole and benzonitrile framework is highly sensitive to the position and nature of substituents on both aromatic rings. SAR studies on related analogs have demonstrated that even minor structural modifications can lead to significant changes in potency and selectivity.
On the 2-aminothiazole ring, substitutions at the C4 and C5 positions have been shown to modulate activity. For instance, in some series of 2-aminothiazole derivatives, the introduction of a methyl group at either the C4 or C5 position led to a decrease in cytotoxic potency. nih.gov Conversely, replacing a methyl group with a larger isopropyl group at the C4 position has, in other contexts, resulted in a loss of activity, suggesting that steric bulk in this region can be detrimental to binding. nih.gov The aromatic character of the thiazole ring itself is also important, with its π-electron system contributing to binding interactions. globalresearchonline.net
For the benzonitrile moiety, the position of the nitrile group on the phenyl ring is critical. The meta-position, as seen in this compound, dictates a specific spatial vector for the nitrile's electronic influence and potential interactions compared to ortho or para analogs. The substitution pattern on the phenyl ring significantly affects how the molecule presents its features to a target. For example, shifting an ethoxy substituent from the 4-position to the 2-position on a related benzylidene-thiazolidinedione core dramatically improved its functional activity. nih.govresearchgate.net This highlights the sensitivity of biological activity to the precise placement of functional groups on the phenyl ring.
| Ring System | Position of Modification | Type of Substituent | Observed Effect on Activity | Reference(s) |
| Thiazole | C4 or C5 | Methyl group | Decreased potency | nih.gov |
| Thiazole | C4 | Phenyl group | Similar potency to methyl substitution | nih.gov |
| Thiazole | C4 | Isopropyl group | Loss of activity | nih.gov |
| Phenyl | Shift from para (4) to ortho (2) | Ethoxy group | Significantly improved activity | nih.govresearchgate.net |
Systematic Derivatization and SAR Analysis of the 2-Amino-1,3-thiazole Scaffold
Common derivatizations include the conversion of the primary amine into secondary amides, ureas, or thioureas. Acylation of the 2-amino group to form an amide can have varied effects. In some studies, replacing a pyrimidinyl-amino core with an acetylamide drastically reduced antitumor activity. nih.gov However, in other series, 2-(alkylamido)thiazole analogs exhibited moderate antiproliferative activity, and a remarkable increase in potency was observed with 2-(arylamido) derivatives. nih.gov The length of the acyl chain is also a determining factor; introducing a 3-propanamido function (a three-carbon chain) improved activity more than a 2-acetamido moiety (a two-carbon chain). nih.gov
Converting the 2-amino group to a urea (B33335) or thiourea (B124793) has also been a successful strategy. A series of 2-(3-phenyl)ureidothiazole derivatives were designed that showed potent inhibitory activity against various cancer cell lines. nih.gov These findings suggest that while the free 2-amino group is a potent pharmacophoric feature, its derivatization can lead to enhanced or more selective compounds by providing additional interaction points or by altering the molecule's physicochemical properties.
| Modification of 2-Amino Group | Resulting Functional Group | Example Derivative Class | Impact on Biological Activity | Reference(s) |
| Acylation | Amide | 2-Acetylamide Thiazoles | Drastic reduction in antitumor activity in some contexts | nih.gov |
| Acylation | Amide | 2-Benzamido Thiazoles | Remarkable increase in antiproliferative activity | nih.gov |
| Acylation | Amide | 2-(3-Propanamido) Thiazoles | Improved activity compared to 2-acetamido derivatives | nih.gov |
| Reaction with Isocyanate | Urea | 2-(3-Phenyl)ureido Thiazoles | Potent inhibition of cancer cell proliferation | nih.gov |
| Reaction with Isothiocyanate | Thiourea | Thiazolyl-thiourea derivatives | Promising efficacy toward staphylococcal species | nih.govmdpi.com |
Impact of Benzonitrile Moiety Modifications on Compound Activity
Modifications can include altering the electronic nature of the phenyl ring by adding electron-donating or electron-withdrawing substituents, which in turn affects the properties of the nitrile group and the ring's interaction potential. The benzonitrile fragment is found in several commercially available drugs, where it often plays a key role in binding to the target receptor. nih.gov
Replacing the nitrile group with other functional groups serves as a key strategy to probe its importance. Bioisosteric replacement, where the nitrile is swapped for another group with similar steric or electronic properties (such as a halogen, an acetylenic group, or a different small heterocycle), can help determine whether the specific properties of the nitrile are essential for activity. For example, the replacement of a carboxylic group with its sulfonamide bioisostere has been a successful strategy in medicinal chemistry to improve metabolic stability and passive diffusion across membranes. nih.gov While direct SAR data on modifying the nitrile in this compound is limited, studies on related structures show that such modifications are a powerful tool for optimizing potency and pharmacokinetic properties.
Role of the Methylene Linker in Optimizing Ligand-Target Interactions
The length and rigidity of the linker are critical parameters. Shortening or lengthening the linker can misalign the key binding groups, leading to a loss of affinity. For instance, in one study on aminothiazole derivatives, shortening a linker by one carbon atom resulted in the loss of effect on α-synuclein dimerization, demonstrating the linker's role in precise positioning. nih.gov In a different series of hybrid molecules, replacing a more rigid amide linker with a flexible methylene linker led to a marked improvement in inhibitory potency, suggesting that increased flexibility allowed for better interaction with the target. mdpi.com
Conversely, in some cases, a more rigid linker can be beneficial by pre-organizing the molecule in an active conformation and reducing the entropic penalty of binding. Strategies to modulate the linker include increasing its length (e.g., ethylene (B1197577), propylene), introducing rigidity (e.g., incorporating double bonds or cyclic structures), or changing its chemical nature (e.g., replacing -CH₂- with -O-, -S-, or -NH-). Each modification alters the distance, angle, and flexibility between the terminal ring systems, thereby fine-tuning the ligand-target interactions.
| Linker Modification | Impact on Potency | Rationale | Reference(s) |
| Replacement of amide with methylene | Marked improvement | Increased flexibility allows for better ligand-target interactions | mdpi.com |
| Shortening linker by one carbon | Loss of a specific biological effect | Alters the precise spatial positioning of key pharmacophores | nih.gov |
Identification of Essential Functional Groups for Efficacy and Selectivity
A comprehensive analysis of the structure-activity relationships for this compound and its analogs allows for the identification of functional groups that are essential for efficacy and selectivity.
The 2-Amino-1,3-Thiazole Core : This scaffold is fundamental to activity. The primary amino group at the 2-position is a critical hydrogen bond donor. researchgate.net While derivatization of this amine to amides or ureas can modulate activity, the presence of a nitrogen-containing functional group at this position appears essential. nih.gov The thiazole ring itself provides a rigid scaffold and participates in binding through its aromatic system and ring nitrogen, which can act as a hydrogen bond acceptor. researchgate.netnih.gov
The Benzonitrile Moiety : The substituted phenyl ring is another key element, likely involved in hydrophobic and π-stacking interactions. nih.gov The nitrile group's position (meta) is crucial for directing interactions. Its electron-withdrawing nature influences the entire molecule's electronic profile and can serve as a specific interaction point with the target.
The Methylene Linker : The flexible methylene linker is not merely a spacer but an important modulator of activity. It allows the two aromatic ring systems to adopt an optimal conformation for binding, and its length and flexibility are critical determinants of potency. mdpi.com
Molecular Target Identification and Mechanistic Elucidation
High-Throughput Screening and Phenotypic Assay Strategies for Target Discovery
High-throughput screening (HTS) represents a foundational strategy for identifying the biological targets of novel compounds. This approach allows for the rapid testing of thousands of compounds against a variety of cellular or biochemical assays. Phenotypic screening, a subset of HTS, focuses on identifying compounds that produce a desired change in a cell's or organism's phenotype, without prior knowledge of the specific target.
For a compound like 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile, HTS could be employed to screen it against a panel of known enzymes or receptors to identify potential interactions. Phenotypic assays might involve treating various cell lines with the compound and observing effects on cell viability, proliferation, or morphology. A significant phenotypic change would then trigger further investigation to "deorphanize" the target responsible for the observed effect.
Biochemical and Biophysical Approaches for Direct Target Binding Assessment
Once a potential target is identified through screening, direct binding assessment is necessary to confirm the interaction. A variety of biochemical and biophysical techniques are available for this purpose.
Table 1: Biophysical Techniques for Assessing Direct Target Binding
| Technique | Principle | Information Gained |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the compound binds to an immobilized target. | Binding affinity (KD), association and dissociation rate constants (ka, kd). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a compound binds to its target. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |
These methods provide quantitative data on the binding affinity and thermodynamics of the interaction between this compound and its putative target.
Investigation of Enzyme Inhibition Mechanisms
If the identified target is an enzyme, the next step is to characterize the mechanism of inhibition. This involves understanding how the compound interferes with the enzyme's catalytic activity.
Enzyme kinetics studies are performed to determine the mode of inhibition. By measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations, researchers can distinguish between competitive, non-competitive, uncompetitive, and mixed inhibition. This is typically visualized using graphical representations like Lineweaver-Burk or Michaelis-Menten plots. The inhibition constant (Ki) is a key parameter derived from these studies, quantifying the potency of the inhibitor.
Further investigation aims to determine whether the compound binds to the enzyme's active site (orthosteric binding) or to a secondary site (allosteric binding). Orthosteric inhibitors directly compete with the natural substrate, while allosteric inhibitors bind to a different site and induce a conformational change that alters the enzyme's activity. Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, can provide definitive evidence of the binding site and mode of interaction.
Receptor Modulation and Ligand-Receptor Interaction Studies
Should the target be a receptor, the focus shifts to understanding how this compound modulates its function. This involves determining whether the compound acts as an agonist, antagonist, inverse agonist, or allosteric modulator. Radioligand binding assays are commonly used to determine the affinity of the compound for the receptor and to characterize its binding kinetics.
Cellular Pathway Perturbation and Downstream Effects Analysis
Ultimately, the biological effect of a compound is a result of its impact on cellular pathways. After identifying a direct target, it is crucial to investigate the downstream consequences of modulating that target. Techniques such as Western blotting, quantitative PCR (qPCR), and RNA sequencing (RNA-seq) can be used to analyze changes in protein and gene expression levels in cells treated with this compound. This provides a broader understanding of the compound's cellular mechanism of action and its potential therapeutic effects or off-target liabilities.
Identification of Off-Targets and Selectivity Profiling in vitro
No public data from in vitro screening assays are available for this compound.
Table 1: Kinase Selectivity Profile of this compound Data not available.
Table 2: Off-Target Binding Profile of this compound (Non-kinase Targets) Data not available.
Preclinical Pharmacological Profiling and Efficacy in Disease Models
In Vitro Efficacy Studies in Relevant Cellular Models
No publicly available data exists for the in vitro efficacy of 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile in relevant cellular models.
There is no information in the scientific literature detailing cell-based assays to determine the target engagement of this compound.
No functional assays demonstrating a cellular response to this compound have been reported in the public domain.
In Vivo Proof-of-Concept Studies in Animal Models
There are no published in vivo proof-of-concept studies for this compound in any animal models.
Information regarding the selection and validation of preclinical disease models for the study of this compound is not available.
There are no reports on the efficacy assessment of this compound in any disease model systems.
No in vivo pharmacodynamic biomarker evaluations for this compound have been described in the scientific literature.
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies for Research Compounds
No publicly available data exists for the in vitro ADME profile of this compound.
Metabolic Stability in Microsomal and Hepatocyte Systems
There are no published studies detailing the metabolic stability of this compound in either liver microsomes or hepatocyte cultures from any species. This information is critical for predicting a compound's metabolic clearance and potential for drug-drug interactions.
Plasma Protein Binding Characteristics
The extent to which this compound binds to plasma proteins, such as albumin, has not been reported in the scientific literature. This parameter is essential as it influences the fraction of the compound that is free to exert its pharmacological effect.
Permeability Assessment (e.g., Caco-2, PAMPA)
There is no available information from standard permeability assays like the Caco-2 cell line or the Parallel Artificial Membrane Permeability Assay (PAMPA) for this compound. These assays are used to predict the intestinal absorption of a compound.
Transporter Interactions (e.g., P-glycoprotein)
No studies have been found that investigate the potential interaction of this compound with key drug transporters, such as P-glycoprotein (P-gp). Understanding if a compound is a substrate or inhibitor of such transporters is vital for predicting its distribution and potential for interactions.
In Vivo Pharmacokinetic Studies in Preclinical Species (e.g., rodents) for Research Purposes
No in vivo pharmacokinetic data for this compound in any preclinical species, including rodents, has been made publicly available. Such studies are fundamental to understanding how a compound is absorbed, distributed, metabolized, and eliminated in a living organism over time.
Computational Chemistry and Molecular Modeling Applications of 3 2 Amino 1,3 Thiazol 5 Yl Methyl Benzonitrile
The 2-aminothiazole (B372263) scaffold, a core component of 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile, is recognized as a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a wide array of proteins. Computational chemistry and molecular modeling are indispensable tools for elucidating the structure-activity relationships of this class of compounds, guiding the design of new derivatives with enhanced potency and selectivity. These in silico techniques are broadly categorized into ligand-based and structure-based approaches.
Analytical and Spectroscopic Characterization Techniques for Research Purposes
Chromatographic Methods for Purity Assessment and Quantification in Research Samples
Chromatographic techniques are indispensable for determining the purity of 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile and quantifying its presence in various research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods utilized for these purposes. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC):
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. mdpi.com Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. This setup allows for the efficient separation of the target compound from impurities. google.com
Methodology: A typical HPLC method involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. The separation is achieved on a C18 column with a mobile phase often consisting of a mixture of acetonitrile (B52724) and water, sometimes with additives like trifluoroacetic acid to improve peak shape. mdpi.com
Detection: A UV detector is commonly used, as the aromatic rings and the thiazole (B1198619) moiety in the compound exhibit strong UV absorbance. mdpi.com The wavelength for detection is typically set at a maximum absorbance wavelength to ensure high sensitivity.
Quantification: By running a series of standards with known concentrations, a calibration curve can be generated. This allows for the accurate quantification of this compound in unknown samples.
Gas Chromatography (GC):
While less common for non-volatile compounds, GC can be used if the compound is derivatized to increase its volatility. americanpharmaceuticalreview.com Derivatization can also improve thermal stability and detection sensitivity. americanpharmaceuticalreview.com
Derivatization: The primary amino group on the thiazole ring can be derivatized, for instance, through acylation or silylation, to produce a more volatile and thermally stable derivative suitable for GC analysis. americanpharmaceuticalreview.com
Separation and Detection: The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification.
| Parameter | HPLC | GC (with derivatization) |
|---|---|---|
| Stationary Phase | Reversed-phase (e.g., C18) | Non-polar (e.g., 5% phenyl polysiloxane) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium or Nitrogen |
| Detector | UV-Vis Diode Array Detector (DAD) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Typical Application | Purity assessment and quantification | Quantification of volatile derivatives |
Mass Spectrometry Applications for Structural Confirmation and Metabolite Identification in Research
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound. nih.gov It is also crucial for identifying its metabolites in biological systems. nih.govijpras.com
Structural Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule. ijpras.com Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and analyze the resulting fragment ions. This fragmentation pattern provides valuable information about the compound's structure, serving as a molecular fingerprint. nih.gov
Metabolite Identification: In drug metabolism studies, liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant tool. nih.gov After administration of the compound to a biological system, samples such as plasma or urine are analyzed. The full-scan MS data is searched for potential metabolites, which often involve predictable metabolic transformations like oxidation, hydroxylation, or conjugation. The structure of these potential metabolites is then confirmed using MS/MS fragmentation analysis. ijpras.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. semanticscholar.orgethernet.edu.et
¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum of this compound would show characteristic signals for the aromatic protons of the benzonitrile (B105546) ring, the methylene (B1212753) bridge protons, the thiazole proton, and the amino protons.
¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in the molecule. This helps to confirm the carbon skeleton of the compound.
2D NMR Techniques: Advanced two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, providing unambiguous structural assignment. ipb.pt These techniques are essential for confirming the precise arrangement of atoms within the molecule.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Amino (NH₂) | Broad singlet | s |
| Thiazole (CH) | Singlet | s |
| Methylene (CH₂) | Singlet | s |
| Benzonitrile (aromatic CH) | Multiplet | m |
X-ray Crystallography of Co-crystals with Biological Targets for Binding Mode Determination
X-ray crystallography is a powerful technique that can provide a three-dimensional atomic-level picture of how this compound binds to its biological target, such as a protein or enzyme. mdpi.com
Co-crystallization: To achieve this, the purified target protein and the compound are co-crystallized. This involves carefully controlled conditions to allow for the formation of a well-ordered crystal lattice containing both the protein and the bound ligand. researchgate.net
Structure Determination: The resulting co-crystal is then exposed to a beam of X-rays. The diffraction pattern of the X-rays is recorded and used to calculate an electron density map, from which the atomic structure of the protein-ligand complex can be determined. mdpi.com
Binding Mode Analysis: The solved crystal structure reveals the precise orientation and conformation of this compound within the binding site of the target. researchgate.net This information is invaluable for understanding the molecular basis of its biological activity and for guiding the design of more potent and selective analogs.
Application of Spectroscopic Techniques in Mechanistic Studies
Spectroscopic techniques such as UV-Vis, Infrared (IR), and Fluorescence spectroscopy are valuable tools for investigating the mechanistic details of how this compound interacts with its environment and biological targets. nih.gov
UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum of the compound upon binding to a target molecule can provide information about the binding event and the nature of the interaction. researchgate.net For instance, a shift in the maximum absorbance wavelength (λmax) can indicate a change in the electronic environment of the chromophore. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the functional groups within the molecule. scielo.org.za Changes in the IR spectrum upon binding can indicate which functional groups are involved in the interaction with the target.
Fluorescence Spectroscopy: If the compound is fluorescent, changes in its fluorescence intensity, emission wavelength, or polarization upon binding to a target can be used to study the binding affinity and kinetics. researchgate.net Fluorescence spectroscopy is a highly sensitive technique that can provide valuable insights into molecular interactions. nih.gov
| Technique | Information Gained | Typical Application |
|---|---|---|
| UV-Vis Spectroscopy | Changes in electronic transitions, binding events. | Monitoring protein-ligand interactions. nih.gov |
| Infrared (IR) Spectroscopy | Changes in vibrational frequencies of functional groups. | Identifying functional groups involved in binding. |
| Fluorescence Spectroscopy | Changes in fluorescence intensity, emission wavelength, and polarization. | Determining binding affinity and kinetics. researchgate.net |
Future Perspectives and Emerging Research Directions
Development of Novel Analogs with Enhanced Potency and Selectivity
A primary focus of future research is the rational design and synthesis of novel analogs of the 2-aminothiazole (B372263) core to improve biological activity and selectivity. Structure-Activity Relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core structure to optimize interactions with specific biological targets. nih.gov
Key strategies for developing next-generation analogs include:
Substitution Modification: Altering substituents on the thiazole (B1198619) ring and its associated phenyl rings can significantly impact potency. For instance, studies on different series of 2-aminothiazole derivatives have shown that the position and nature of halogen substitutions on a phenyl ring can determine the level of antitumor activity. nih.gov In one study, meta-halogen substitutions demonstrated better activity than meta-methyl groups, with the activity order for chloro-substitutions being m-Cl > 3,4-Cl2 > 2,4-Cl2. nih.gov
Scaffold Hopping and Hybridization: Replacing or combining the aminothiazole scaffold with other heterocyclic systems can lead to compounds with improved properties. This "hybrid" approach aims to merge the beneficial features of different pharmacophores into a single molecule. researchgate.netresearchgate.net
Introduction of Functional Groups: The addition of specific functional groups, such as arylsulfonamino groups, can enhance activity. Research has indicated that a 4-methylphenylsulfonamino group at a specific position can be more effective than other groups like cyclopropylsulfonamino. nih.gov
These synthetic efforts aim to generate libraries of compounds for screening, ultimately identifying candidates with superior therapeutic profiles.
Exploration of New Therapeutic Indications for the Chemical Compound's Class
The 2-aminothiazole scaffold is a versatile platform that has demonstrated a wide spectrum of biological activities, suggesting its potential application across numerous diseases. mdpi.comscholarsresearchlibrary.com While initially explored for certain conditions, ongoing research continues to unveil new therapeutic possibilities for this class of compounds.
The following table summarizes the diverse range of potential applications for 2-aminothiazole derivatives:
| Therapeutic Area | Biological Target/Activity | Reference |
| Oncology | PI3K inhibitors, Tubulin polymerization inhibitors, General antiproliferative activity | nih.govnih.govfrontiersin.org |
| Infectious Diseases | Antibacterial, Antifungal, Antiviral (including Anti-HIV and Influenza A), Antitubercular | mdpi.comscholarsresearchlibrary.comnih.gov |
| Neurodegenerative Diseases | Acetylcholine esterase (AchE) and PARP-1 inhibitors (potential for Alzheimer's Disease), Prion disease treatment | google.comnih.gov |
| Inflammatory Diseases | Anti-inflammatory, Immunosuppression via MyD88 inhibition | mdpi.comgoogle.com |
| Other Conditions | Anticonvulsant, Antidiabetic, Antihypertensive, Antioxidant | nih.govscholarsresearchlibrary.comnih.gov |
This broad range of activities underscores the therapeutic potential of the 2-aminothiazole class, making it a fertile ground for drug discovery and repositioning efforts. mdpi.comscholarsresearchlibrary.com
Integration of Advanced Synthetic Methodologies for Compound Libraries
The efficient creation of large and diverse libraries of 2-aminothiazole analogs is essential for high-throughput screening and the discovery of new lead compounds. Modern synthetic chemistry is continuously evolving, offering advanced methodologies to streamline this process.
Key synthetic strategies include:
One-Pot Procedures: The classic Hantzsch synthesis, which involves the condensation of α-haloketones with thioamides or thiourea (B124793), remains a cornerstone for creating the 2-aminothiazole core and can be adapted for one-pot reactions to improve efficiency. mdpi.comderpharmachemica.com
Multi-component Reactions: These reactions combine three or more starting materials in a single step to rapidly build molecular complexity, offering a time- and resource-efficient route to novel derivatives. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods. researchgate.net
Solid-Phase and Polymer-Supported Synthesis: These techniques facilitate the purification process and are well-suited for the automated synthesis of compound libraries. mdpi.comnih.gov
By integrating these advanced methods, chemists can accelerate the synthesis-test-optimize cycle, which is critical for modern drug discovery. researchgate.netnih.gov
Application of Artificial Intelligence and Machine Learning in Optimizing Chemical Compound Derivatives
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enhancing the speed and accuracy of identifying and optimizing novel drug candidates. nih.gov These computational tools can analyze vast datasets to predict the biological activities and physicochemical properties of molecules before they are synthesized. nih.govcrimsonpublishers.com
Applications of AI and ML in the context of 2-aminothiazole derivatives include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build QSAR models that predict the biological activity of new thiazole derivatives based on their structural features. nih.gov This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest predicted potency. researchgate.netnih.gov
De Novo Drug Design: AI systems can design entirely new molecules with desired properties. Tools like ADDISON use machine learning to generate novel molecular structures and predict their pharmacokinetic profiles. crimsonpublishers.com
Toxicity Prediction: Predicting potential toxicity early in the drug discovery process is crucial. AI tools like DeepTox can assess the likelihood of a compound being toxic, helping to reduce late-stage failures. crimsonpublishers.com
Binding Affinity Prediction: Convolutional Neural Networks (CNNs), such as AtomNet, analyze the 3D structures of proteins and ligands to predict binding affinities, improving the accuracy of molecular docking simulations. crimsonpublishers.com
By leveraging AI and ML, researchers can navigate the vast chemical space of possible 2-aminothiazole derivatives more efficiently, reducing costs and accelerating the timeline for developing new drugs. nih.gov
Strategies for Overcoming Resistance Mechanisms (if applicable to the target area)
A significant challenge in modern medicine is the emergence of drug resistance, particularly in the treatment of cancer and infectious diseases. nih.gov The 2-aminothiazole scaffold has shown promise in developing compounds that can overcome these resistance mechanisms.
In the context of infectious diseases, novel thiazole derivatives have demonstrated potent activity against multidrug-resistant bacterial strains. For example, certain analogs are effective against methicillin-resistant Staphylococcus aureus (MRSA) and can prevent the formation of bacterial biofilms, which are notoriously difficult to treat. nih.gov One study highlighted a phosphonate derivative that showed significant activity against 12 different drug-resistant strains of S. aureus. nih.gov
In oncology, P-glycoprotein-mediated efflux is a common mechanism that leads to resistance to chemotherapy. frontiersin.org Research into novel thiazole-based tubulin polymerization inhibitors has identified compounds that appear to be resistant to this efflux mechanism, enhancing their potential effectiveness in treating resistant cancers. frontiersin.org The development of such compounds is a critical strategy for providing new options for patients with refractory diseases.
Potential for Combination Therapies with the Chemical Compound or its Analogs
Combining therapeutic agents is a cornerstone of modern treatment strategies, particularly in oncology. This approach can enhance efficacy, overcome resistance, and reduce toxicity by using lower doses of each agent. The unique mechanisms of action of many 2-aminothiazole derivatives make them attractive candidates for combination therapies.
For example, thiazole-containing compounds have been developed as inhibitors of various biological targets, including kinases and microtubule dynamics. nih.gov This opens the possibility of combining a novel thiazole analog with existing chemotherapeutic agents. A preclinical study involving a novel 1,3-thiazole analogue demonstrated that it could induce cell cycle arrest at the G1 stage in breast cancer cells. mdpi.com Such a compound could potentially be combined with drugs that target other phases of the cell cycle to achieve a synergistic antitumor effect.
Furthermore, research on other heterocyclic compounds has shown that combination treatment with established drugs like sorafenib can lead to enhanced anticancer effects. This principle could be applied to potent 2-aminothiazole derivatives to create more effective treatment regimens for complex diseases like cancer.
Q & A
Q. What are the standard synthetic protocols for 3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile, and which analytical techniques are critical for monitoring reaction progress?
The compound is synthesized via multi-step organic reactions, often involving alkylation or nucleophilic substitution. Key steps include the use of palladium or nickel catalysts, solvents like dimethylformamide (DMF), and temperature-controlled conditions to minimize side products. Reaction progress is monitored using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate structures and purity .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, even for small molecules with complex substituents like the thiazole and benzonitrile moieties. High-resolution data and twinned crystals may require specialized refinement protocols .
Q. What are the common synthetic challenges in preparing intermediates for this compound, and how are they addressed?
Challenges include regioselectivity in thiazole functionalization and nitrile stability under reaction conditions. Strategies involve optimizing catalyst loading (e.g., Pd/C for hydrogenation) and protecting groups for the amino-thiazole moiety. Side products are mitigated by iterative purification via column chromatography or recrystallization .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing intermediates or final products?
Discrepancies in NMR or mass spectrometry (MS) data often arise from tautomerism or residual solvents. Advanced techniques like 2D NMR (e.g., HSQC, HMBC) and high-resolution MS (HRMS) are employed to distinguish structural isomers. Cross-validation with computational models (e.g., density functional theory for NMR chemical shifts) enhances accuracy .
Q. What methodologies are used to optimize reaction yields and selectivity in the synthesis of this compound derivatives?
Design of experiments (DoE) frameworks, such as factorial design, are applied to screen variables (e.g., solvent polarity, temperature, catalyst type). Reaction kinetics are analyzed using in-situ Fourier-transform infrared (FTIR) spectroscopy to identify rate-limiting steps. For enantioselective variants, chiral auxiliaries or asymmetric catalysis (e.g., BINAP ligands) are explored .
Q. How can computational chemistry aid in predicting the reactivity or biological activity of this compound?
Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets like kinases or enzymes. Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict electrophilic/nucleophilic sites for further functionalization. Pharmacophore models are built to guide structure-activity relationship (SAR) studies .
Q. What strategies are employed to analyze structural dynamics or conformational flexibility in solution versus solid states?
Dynamic NMR (DNMR) detects rotational barriers in the benzonitrile-thiazole linkage. Variable-temperature SCXRD and powder XRD reveal thermal expansion coefficients and polymorphism. Molecular dynamics (MD) simulations correlate experimental data with theoretical conformational ensembles .
Q. How do researchers address discrepancies between theoretical and experimental data in crystallographic refinement?
SHELXL’s restraints (e.g., DFIX, FLAT) are adjusted to handle disordered regions. Hirshfeld surface analysis identifies weak interactions (e.g., C–H⋯N) that may influence packing. Twinning parameters and Bayesian statistics (Rfree) validate refinement robustness .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
